

A Technical Guide to N-Isobutyrylglycine-d2: Application in Metabolic Disorder Research

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Compound of Interest

Compound Name: *N-Isobutyrylglycine-d2*

Cat. No.: B12408185

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Introduction

N-Isobutyrylglycine-d2 (N-isobutyryl-glycine-2,2-d2) is the deuterated, stable isotope-labeled form of N-Isobutyrylglycine. Its primary and critical application in the scientific field is as an internal standard for isotope dilution mass spectrometry. The near-identical physicochemical properties to its endogenous, non-labeled counterpart ensure it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its increased mass allows it to be distinctly identified by a mass spectrometer. This makes **N-Isobutyrylglycine-d2** an indispensable tool for the accurate and precise quantification of N-Isobutyrylglycine in biological matrices, which is crucial for the diagnosis and monitoring of specific inborn errors of metabolism.^{[1][2]}

Chemical and Physical Properties

The fundamental properties of **N-Isobutyrylglycine-d2** and its corresponding non-labeled analyte, N-Isobutyrylglycine, are summarized below. These properties are essential for method development in analytical chemistry.

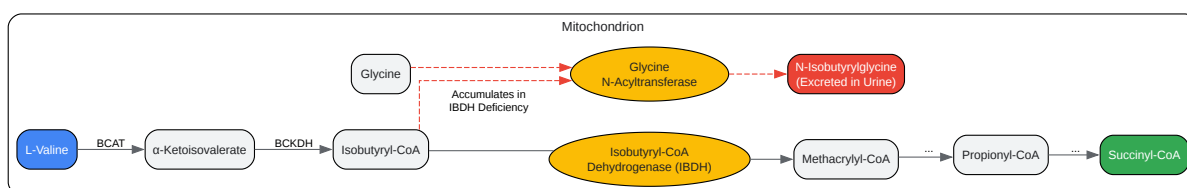
Property	N-Isobutyrylglycine-d2 (Internal Standard)	N-Isobutyrylglycine (Analyte)
IUPAC Name	2,2-dideuterio-2-(2-methylpropanoylamino)acetic acid[3]	2-(2-methylpropanoylamino)acetic acid[4]
Synonyms	N-ISOBUTYRYLGLYCINE-2,2-D2, N-(2-Methylpropionyl)glycine-2,2-d2[3]	Isobutyrylglycine, N-(2-methyl-1-oxopropyl)glycine[4]
Molecular Formula	C ₆ H ₉ D ₂ NO ₃ [5]	C ₆ H ₁₁ NO ₃ [4]
Molecular Weight	147.17 g/mol [3][5]	145.16 g/mol [4]
Monoisotopic Mass	147.086446705 Da[3]	145.073893223 Da[6]
CAS Number	1219795-05-7[5]	15926-18-8[4]
Physical State	White to off-white solid[5]	Solid[4]
Melting Point	Not available	82.5 °C[4][6]
Isotopic Enrichment	≥98% (Typical)[5]	Not Applicable
Chemical Purity (HPLC)	≥99% (Typical)[5]	≥95% (Typical for commercial standards)[7]

Biological Relevance and Signaling Pathway

N-Isobutyrylglycine is an acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA molecule and glycine.[6] While normally a minor urinary metabolite, its concentration becomes significantly elevated in specific inborn errors of metabolism, making it a critical diagnostic biomarker.[8]

The primary disorder associated with elevated N-Isobutyrylglycine is Isobutyryl-CoA Dehydrogenase (IBDH) deficiency (OMIM: 611283).[8][9] IBDH is a mitochondrial enzyme essential for the catabolism of the branched-chain amino acid, L-valine.[10][11] A defect in the ACAD8 gene leads to deficient or inactive IBDH enzyme.[1][11]

This enzymatic block prevents the conversion of Isobutyryl-CoA to Methacrylyl-CoA. The resulting accumulation of Isobutyryl-CoA forces it into an alternative detoxification pathway where it is conjugated with glycine by the enzyme Glycine N-Acyltransferase (GLYAT) to form N-Isobutyrylglycine, which is then excreted in the urine.[6][8] Therefore, quantifying urinary N-Isobutyrylglycine is a key method for diagnosing IBDH deficiency.[9]

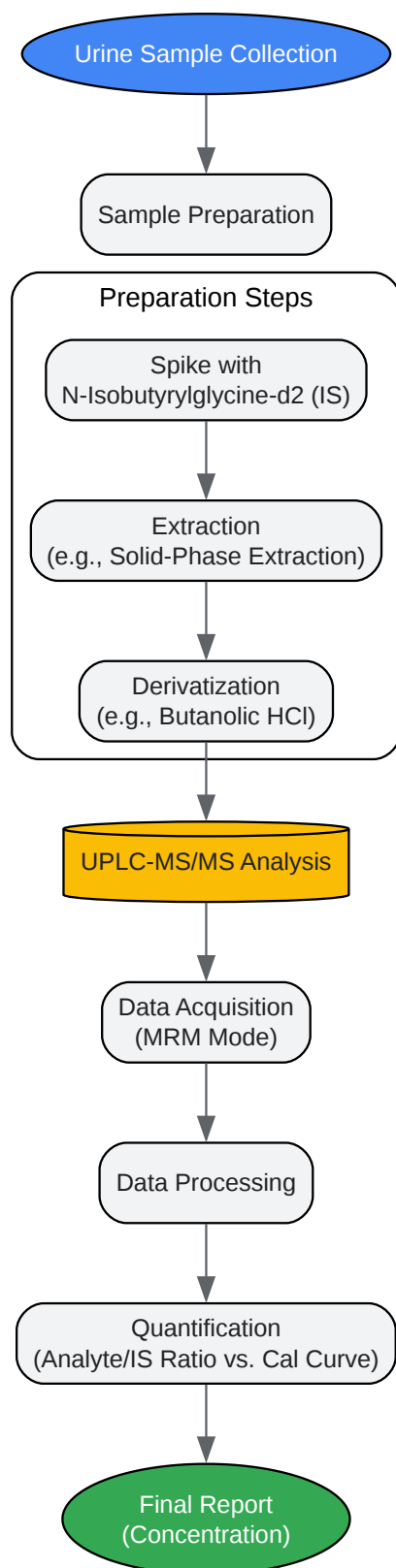


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Valine catabolism pathway and the effect of IBDH deficiency.

Analytical Methodology

The gold standard for the quantification of N-Isobutyrylglycine is isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][12] This technique offers high sensitivity and specificity, allowing for the resolution of isomeric compounds and accurate measurement in complex biological matrices like urine.[9] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.



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Typical workflow for urinary N-Isobutyrylglycine analysis.

Experimental Protocol: Urinary Acylglycine Analysis

This protocol is a representative method synthesized from established procedures for urinary acylglycine analysis.^{[2][12][13]}

1. Materials and Reagents:

- N-Isobutyrylglycine (Analyte Standard)
- **N-Isobutyrylglycine-d2** (Internal Standard, IS)
- Methanol, Acetonitrile, Water (LC-MS Grade)
- Formic Acid
- Butanolic HCl (3N)
- Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
- Urine samples, calibrators, and quality control (QC) samples
- Centrifuge, Evaporator (Nitrogen stream)

2. Preparation of Internal Standard (IS) Working Solution:

- Prepare a stock solution of **N-Isobutyrylglycine-d2** in methanol (e.g., 1 mg/mL).
- Dilute the stock solution with a 50:50 methanol:water mixture to create a working IS solution at an appropriate concentration (e.g., 10 µg/mL).

3. Sample Preparation:

- Thaw urine samples, calibrators, and QCs to room temperature and vortex.
- To 100 µL of each sample in a microcentrifuge tube, add 10 µL of the IS working solution.
- Add 500 µL of 0.1% formic acid in water and vortex.

- Optional Solid-Phase Extraction (SPE): Condition an SPE cartridge, load the sample, wash with a weak organic solvent, and elute with methanol.

- Evaporate the samples to dryness under a gentle stream of nitrogen at 40-50°C.

4. Derivatization (Butylation):

- To the dried residue, add 100 µL of 3N Butanolic HCl.
- Seal the tubes/vials and incubate at 65°C for 20 minutes.
- Evaporate the butanolic HCl to dryness under nitrogen.
- Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Vortex thoroughly and transfer to autosampler vials.

5. UPLC-MS/MS Conditions:

- Chromatography System: UPLC System (e.g., Waters ACQUITY, Agilent 1290)
- Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B) to elute analytes, followed by a wash and re-equilibration.

6. Mass Spectrometry Conditions:

- Mass Spectrometer: Triple Quadrupole Mass Spectrometer
- Ionization Mode: Electrospray Ionization, Positive (ESI+)

- Detection Mode: Multiple Reaction Monitoring (MRM)
- Illustrative MRM Transitions: The following table provides theoretical precursor and product ions for the butylated derivatives. Note: These values must be empirically optimized on the specific instrument used.

Compound	Precursor Ion (Q1) [M+H] ⁺ (m/z)	Product Ion (Q3) (m/z)	Notes
N-Isobutyrylglycine (Butyl Ester)	202.1	88.1 or 146.1	Loss of butene or butoxycarbonyl group.
N-Isobutyrylglycine-d2 (Butyl Ester)	204.1	90.1 or 148.1	Deuterated glycine fragment retains the label.

7. Data Analysis:

- Integrate the chromatographic peaks for the analyte and internal standard MRM transitions.
- Calculate the peak area ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibrators.
- Determine the concentration of N-Isobutyrylglycine in unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

N-Isobutyrylglycine-d2 is a vital analytical reagent for clinical and research laboratories focused on metabolic disorders. Its use as an internal standard in LC-MS/MS methods allows for the reliable quantification of its non-labeled counterpart, N-Isobutyrylglycine. This measurement is fundamental for the accurate diagnosis and study of IBDH deficiency, providing crucial insights into the valine catabolism pathway and enabling better management of affected individuals. The methodologies outlined in this guide represent the robust and specific approach required for meaningful analysis in the field of metabolomics.

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